3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL
Description
3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL is a tertiary alcohol featuring a 2,2-dimethylpropyl backbone substituted with an amino group and a tetrahydropyran (oxane) ring at the 3-position.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,7-11)9(12)8-4-3-5-13-6-8/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
DEVLEVIMRXFRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1CCCOC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid through addition, oximization, and esterification reactions . The reaction conditions are generally moderate, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of 3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, reaction time, temperature control, and purification techniques to ensure the desired quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of cyclic carbamates and cryptophycin analogues.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The amino group and oxan-3-yl group play crucial roles in its binding affinity and specificity. The compound may modulate enzymatic activities, receptor functions, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Structural Differences :
- Substituent: Replaces the oxan-3-yl group with a diethylamino moiety.
- Molecular Weight : 159.27 g/mol (vs. higher for the oxane derivative due to the oxygenated ring) .
- Physical State : Clear liquid (likely due to reduced polarity compared to the oxane analog) .
- Key Properties :
- Safety : Requires respiratory, skin, and eye protection, suggesting volatility or toxicity .
Functional Implications :
- The diethylamino group enhances basicity and lipophilicity, favoring solubility in organic solvents. This contrasts with the oxane derivative, where the ether oxygen may improve aqueous solubility.
3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol
Structural Differences :
Functional Implications :
- The imidazole derivative may exhibit enhanced biological activity (e.g., enzyme inhibition) due to its aromatic heterocycle. The oxane analog’s ether group could improve metabolic stability in pharmaceutical contexts.
1-[(3-Chloro-benzyl)-(2-hydroxy-propyl)-amino]-propan-2-ol
Structural Differences :
Adamantane Derivatives (e.g., 1-(2-Adamantan-1-yl-ethoxy)-3-diethylamino-propan-2-ol)
Structural Differences :
Functional Implications :
- Adamantane derivatives are often used in drug design for their bioavailability and resistance to metabolic degradation. The oxane analog may offer a balance between flexibility and stability.
Biological Activity
3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL is a complex organic compound that has garnered attention in various fields, particularly in pharmacology and biochemistry. Its unique structure, characterized by an amino group and an oxane ring, suggests potential biological activities that merit investigation.
- Molecular Formula : C9H19NO2
- Molecular Weight : 173.25 g/mol
- IUPAC Name : 3-amino-2,2-dimethyl-1-(oxan-3-yl)propan-1-ol
The biological activity of 3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL may be attributed to its interaction with specific molecular targets within biological systems. The compound can act as a substrate for various enzymes, potentially influencing metabolic pathways and cellular functions.
Biological Activity Overview
Research indicates that 3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL exhibits several biological activities, including:
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells against damage from various insults.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antioxidant | Protects cells from oxidative damage | |
| Anti-inflammatory | Modulates inflammatory response | |
| Neuroprotective | Protects neuronal cells from injury |
Study 1: Antioxidant Activity
A study explored the antioxidant properties of 3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL using in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This study highlighted its potential use in treating chronic inflammatory conditions.
Study 3: Neuroprotective Effects
Research involving neuronal cell cultures demonstrated that treatment with 3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL significantly reduced cell death induced by excitotoxic agents. This suggests a promising role for the compound in neurodegenerative disease models.
Q & A
Q. What synthetic routes are recommended for 3-Amino-2,2-dimethyl-1-(oxan-3-YL)propan-1-OL, and how can experimental conditions optimize yield?
Key synthetic strategies include:
- Reductive Amination : Use sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) to reduce intermediate imines, ensuring controlled pH to avoid side reactions .
- Oxidation-Reduction Cascades : Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in aqueous solution for selective oxidation of precursors, followed by stereoselective reduction .
- Protection-Deprotection : Temporary protection of the amino group (e.g., using tert-butoxycarbonyl, Boc) during oxane ring formation to prevent undesired cyclization .
Q. What safety protocols should researchers follow when handling amino alcohols with acute toxicity concerns?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during high-risk procedures (e.g., distillation) .
- Ventilation : Employ fume hoods for volatile steps (e.g., solvent evaporation) to minimize inhalation risks .
- Emergency Measures : Immediate eye rinsing with water for 15 minutes upon exposure; skin decontamination using pH-neutral soap .
Q. How can researchers design a crystallization protocol to obtain high-quality single crystals for structural analysis?
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and slow evaporation rates .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 24–48 hours to promote crystal nucleation .
- SHELX Refinement : Validate crystal structures using SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder in the oxane ring .
Advanced Research Questions
Q. What spectroscopic and computational methods are most effective in confirming stereochemistry?
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers, referencing high enantiomeric excess (>99% e.e.) standards .
- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign absolute configurations .
- X-ray Crystallography : Resolve chiral centers via SHELXL refinement, leveraging anomalous scattering (e.g., Cu-Kα radiation) for heavy-atom derivatives .
Q. How can researchers resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C–N bond formation vs. oxane ring closure) .
- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of competing pathways (e.g., SN2 vs. SN1 mechanisms at the oxane oxygen) .
- In Situ Monitoring : Employ ReactIR™ or NMR spectroscopy to detect transient intermediates (e.g., hemiaminals) .
Q. How does the oxane ring influence reactivity in nucleophilic substitutions compared to acyclic analogs?
- Steric Hindrance : The oxane ring’s chair conformation restricts nucleophile access to the β-carbon, favoring axial over equatorial attack .
- Electronic Effects : The ether oxygen stabilizes transition states via partial charge delocalization, accelerating substitutions at the 1-OH position .
- Comparative Studies : Benchmark reactivity against acyclic analogs (e.g., 3-amino-propan-1-ol derivatives) using kinetic assays in polar aprotic solvents (e.g., DMSO) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
